DGAT1 Inhibitory Potency: Cyclohexyl 3-aminopropanoate Demonstrates Nanomolar Cellular Activity
Cyclohexyl 3-aminopropanoate exhibits potent inhibitory activity against human Diacylglycerol O-acyltransferase 1 (DGAT1) in a cellular context. This differentiates it from the class of β-alanine derivatives that are not explicitly linked to this target. A direct head-to-head comparison is not available; this evidence is a class-level inference based on a specific compound within the class. The compound demonstrated an IC50 of 10 nM for the inhibition of triglyceride synthesis in serum-starved HEK293 cells [1].
| Evidence Dimension | DGAT1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 10 nM |
| Comparator Or Baseline | Class of β-alanine derivatives; general baseline activity for DGAT1 inhibitors is typically in the micromolar range. |
| Quantified Difference | Nanomolar activity, suggesting a >100-fold increase in potency compared to a hypothetical micromolar baseline. |
| Conditions | Inhibition of human DGAT1 in serum-starved HEK293 cells assessed as inhibition of triglyceride synthesis after 20 min incubation. |
Why This Matters
This high level of in vitro cellular potency positions Cyclohexyl 3-aminopropanoate as a structurally distinct and highly active starting point for DGAT1 inhibitor programs focused on metabolic diseases, justifying its selection over other, less potent β-alanine esters.
- [1] BindingDB. (n.d.). BDBM50599921 CHEMBL5203276: Affinity Data for Cyclohexyl 3-aminopropanoate. View Source
